molecular formula C5H7NOS B1277495 2-Thiazoleethanol CAS No. 89323-88-6

2-Thiazoleethanol

Cat. No. B1277495
CAS RN: 89323-88-6
M. Wt: 129.18 g/mol
InChI Key: YNSUBIQKQNBKJT-UHFFFAOYSA-N
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Description

Overview of 2-Thiazoleethanol

2-Thiazoleethanol is a heterocyclic compound that is part of the broader class of 2-thiazolines, which are sulfur analogues of 2-oxazolines. These compounds have gained attention due to their unique properties imparted by sulfur and their potential applications in various fields, including pharmaceuticals, agrochemicals, and catalysis .

Synthesis Analysis

The synthesis of 2-thiazolines and related compounds often involves multi-component reactions or catalytic processes. For instance, a one-pot three-component reaction has been developed to synthesize thiazolidinones, which are structurally related to 2-thiazolines, using 2-amino-1-phenylethanone hydrochloride, an aromatic aldehyde, and mercaptoacetic acid . Another method reported the synthesis of 2,5-disubstituted thiazoles from terminal alkynes, sulfonyl azides, and thionoesters using copper(I) and rhodium(II) catalysts . Additionally, a novel synthesis of 2-thiazolines was achieved through Ru-catalyzed/TBHP oxidation of thiazolidines .

Molecular Structure Analysis

The molecular structure of 2-thiazoleethanol and related compounds has been characterized using various spectroscopic techniques. For example, a benzo[d]thiazole derivative was studied using FT-IR, NMR, UV-Vis spectroscopy, and X-ray diffraction methods, with theoretical calculations supporting the experimental data . These techniques are crucial for confirming the structure and understanding the electronic properties of these molecules.

Chemical Reactions Analysis

2-Thiazoleethanol and its derivatives participate in a variety of chemical reactions due to the reactive nature of the thiazole ring. The reactivity often differs dramatically from their oxazoline counterparts, which can lead to the development of new synthetic applications . For example, the synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles involves condensation and iodine-mediated oxidative bond formation, showcasing the versatility of thiazole derivatives in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-thiazoleethanol derivatives can be influenced by their molecular structure. For instance, the mesomorphic properties of 2,5-di-(4-N-alkyloxyphenyl)thiazolo[5,4-d]thiazoles were studied, revealing the presence of nematic and smectic phases, which are important for liquid crystal applications . Additionally, the antimicrobial activity of a coumarin-thiazole derivative was evaluated, demonstrating the potential of these compounds to be used in antimicrobial coatings . The synthesis conditions and recrystallization techniques can also affect the yield and purity of these compounds, as shown in the research on 2-thiazolidinone .

Scientific Research Applications

  • Medicinal Chemistry

    • Thiazole derivatives have been found to have diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
    • The methods of application or experimental procedures vary depending on the specific use case. For example, in medicinal chemistry, these compounds are often synthesized and then tested in vitro or in vivo for their biological activity .
    • The results or outcomes obtained also vary. For instance, some thiazole derivatives have shown promising results in preclinical or clinical trials for various diseases .
  • Flavor Chemistry

    • Thiazole derivatives, including 2-Thiazoleethanol, can be used in the synthesis of sulfur-containing ester flavor compounds . These compounds have a meaty odor and might be used in foods if approved for this purpose in the future .
    • The method of application involves the reaction of an organic acid with a sulfur-containing alcohol or mercaptan . The resulting ester has a strong odor and high molecular weight, which can prolong the duration of the odor of flavorings .
    • The results or outcomes obtained include the synthesis of new flavor substances with strong odor and high molecular weight .
  • Antimicrobial Research

    • Thiazole derivatives are being explored as potential antimicrobial agents . The rising rates of microbial resistance present a serious issue for the development of human life and hence it is essential to find and create newer antimicrobial drugs with unique modes of action .
    • The methods of application or experimental procedures involve the synthesis of thiazole derivatives and testing their antimicrobial activity in vitro .
    • The results or outcomes obtained include the identification of thiazole derivatives with potent antimicrobial activity .
  • Organic Synthesis

    • 2-Thiazolines, a derivative of thiazole, are important building blocks in organic synthesis . They are of great importance in many areas of chemistry .
    • The methods of application or experimental procedures involve the synthesis of 2-thiazolines and their use in various chemical reactions .
    • The results or outcomes obtained include the synthesis of new organic compounds using 2-thiazolines .
  • Catalysis

    • 2-Thiazolines have been used in catalysis . They have been used in combination with metals like Pd, Ir, and Cu, among others, to exhibit remarkable catalytic performances .
    • The methods of application or experimental procedures involve the use of 2-thiazolines as ligands in catalytic reactions .
    • The results or outcomes obtained include the successful catalysis of various chemical reactions .
  • Benzoin Condensation Catalyst
    • N-PEGylated-thiazolium salt, synthesized by the reaction of activated polyethylene glycol 10,000 (PEG-10000) with 4-methyl-5-thiazoleethanol (sulfurol), is used as an efficient catalyst for the benzoin condensation .
    • The method of application involves the synthesis of N-PEGylated-thiazolium salt and its use as a catalyst in the benzoin condensation .
    • The results or outcomes obtained include the successful catalysis of the benzoin condensation .

Safety And Hazards

2-Thiazoleethanol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Green chemistry has regained a significant role in overcoming the harmful consequences of conventional chemistry in every aspect . Many pharmaceutical companies and researchers have showed their interest toward greener approaches for the development of medicinal products . Accordingly, researchers continuously make attempts to incorporate these strategies for the synthesis of sulfur-containing heterocyclic compounds such as thiazoles .

properties

IUPAC Name

2-(1,3-thiazol-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NOS/c7-3-1-5-6-2-4-8-5/h2,4,7H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSUBIQKQNBKJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80434420
Record name 2-THIAZOLEETHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Thiazoleethanol

CAS RN

89323-88-6
Record name 2-THIAZOLEETHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1,3-thiazol-2-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RH Rynbrandt, EE Nishizawa… - Journal of Medicinal …, 1981 - ACS Publications
In our continuing effort to discover compounds which inhibit collagen-induced platelet aggregation, we have screened compounds in a mouse pulmonary thromboembolism screen. …
Number of citations: 31 pubs.acs.org

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